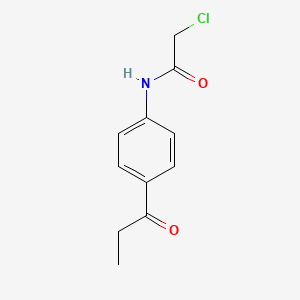
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.
化学反応の分析
Types of Reactions
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid analogs can be introduced during the SPPS process.
Major Products Formed
Disulfide-bridged peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
科学的研究の応用
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 depends on its specific application. Generally, peptides interact with cellular receptors or enzymes, mimicking natural ligands or substrates. This interaction can activate or inhibit biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu: Another synthetic peptide with similar applications.
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu: Used in studies of protein interactions and therapeutic research.
Uniqueness
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds through the cysteine residue adds to its versatility in research applications.
特性
分子式 |
C25H44N12O8S |
|---|---|
分子量 |
672.8 g/mol |
IUPAC名 |
2-amino-N-[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H44N12O8S/c26-12(5-6-17(27)38)20(41)35-14(9-18(28)39)22(43)36-15(11-46)24(45)37-8-2-4-16(37)23(44)34-13(3-1-7-32-25(30)31)21(42)33-10-19(29)40/h12-16,46H,1-11,26H2,(H2,27,38)(H2,28,39)(H2,29,40)(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H4,30,31,32) |
InChIキー |
QXUPFHUQCFYTFV-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


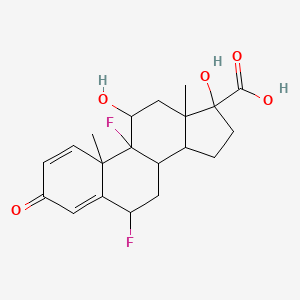
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
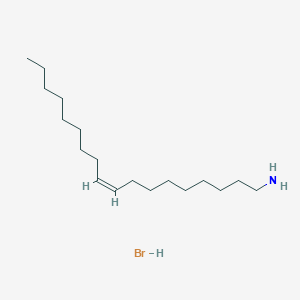
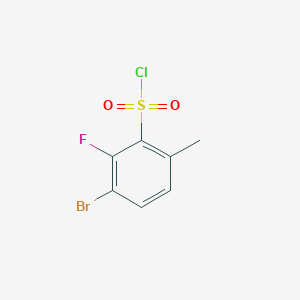

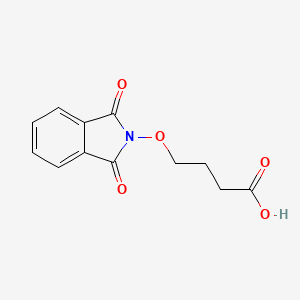
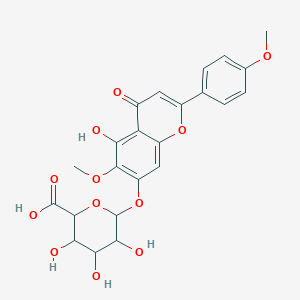
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)

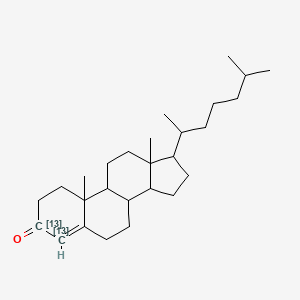
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)
